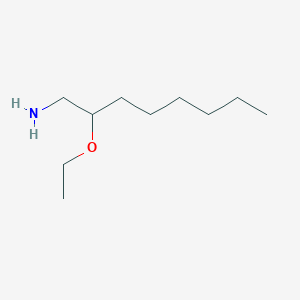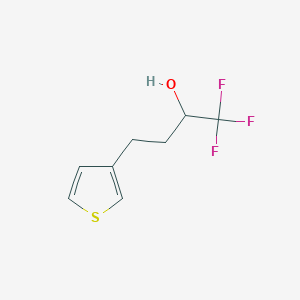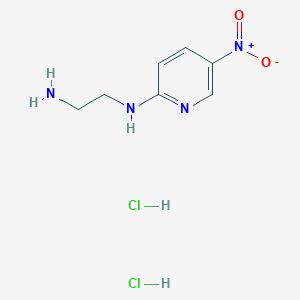
N1-(5-nitropyridin-2-yl)ethane-1,2-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H10N4O2·2HCl It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitropyridine is then subjected to a reaction with ethane-1,2-diamine. This step involves heating the reactants in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride follows similar steps but on a larger scale. The process involves:
Continuous Nitration: Using a continuous flow reactor for the nitration step to ensure consistent quality and yield.
Automated Amination: Employing automated systems for the amination step to control reaction parameters precisely.
Crystallization and Purification: Utilizing crystallization techniques to purify the final product, followed by drying and packaging.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Complexation: It can form coordination complexes with metal ions, which is useful in materials science and catalysis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Complexation: Metal salts (e.g., copper sulfate), aqueous or alcoholic solvents.
Major Products
Reduction: 5-amino-2-(2-aminoethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Complexation: Metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s ability to form coordination complexes makes it valuable in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Catalysis: The compound’s metal complexes are used as catalysts in various industrial chemical reactions.
Wirkmechanismus
The mechanism of action of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethane-1,2-diamine moiety can chelate metal ions, influencing the compound’s activity in catalytic processes. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with binding sites on the receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(5-amino-2-pyridyl)ethane-1,2-diamine: Similar structure but with an amino group instead of a nitro group.
N1-(5-chloropyridin-2-yl)ethane-1,2-diamine: Contains a chlorine atom at the 5-position instead of a nitro group.
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine: Features a methyl group at the 5-position.
Uniqueness
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications, including medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C7H12Cl2N4O2 |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
N'-(5-nitropyridin-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c8-3-4-9-7-2-1-6(5-10-7)11(12)13;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H |
InChI-Schlüssel |
IBRSXKJIXXQGDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


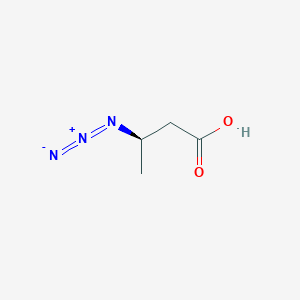

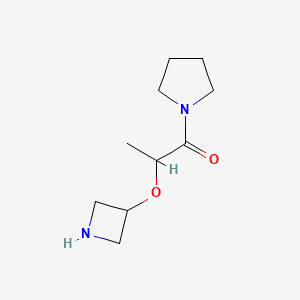

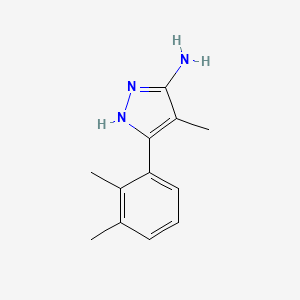
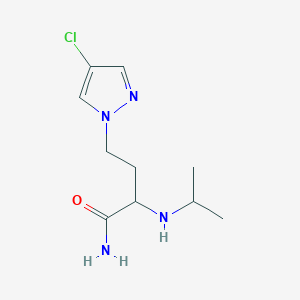
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)

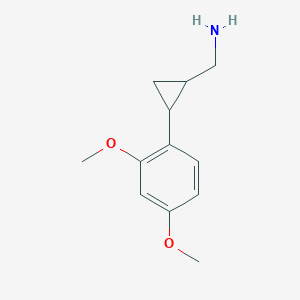
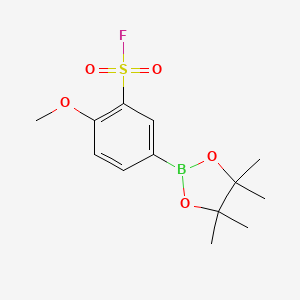
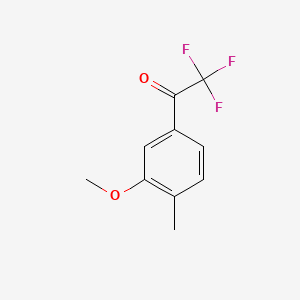
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
